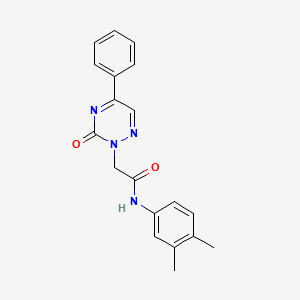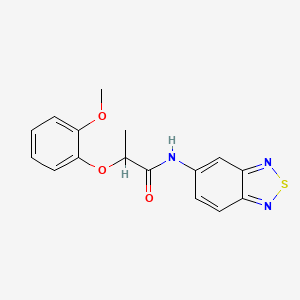![molecular formula C19H13ClF3NO3 B11320701 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11320701.png)
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide is a complex organic compound that features a benzoxepine core with various functional groups, including a trifluoromethyl group, a methoxy group, and a chloro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core and the introduction of the functional groups. One common approach involves the following steps:
Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carboxamide can yield amines.
Wissenschaftliche Forschungsanwendungen
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, potentially through hydrogen bonding and hydrophobic interactions. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorinated Quinolines: These compounds also feature fluorine atoms and have applications in pharmaceuticals and materials science.
Trifluoromethylated Phenols: These compounds share the trifluoromethyl group and are used in various chemical reactions.
Uniqueness
The uniqueness of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide lies in its combination of functional groups, which impart specific properties that can be leveraged in various scientific and industrial applications. The presence of the benzoxepine core, along with the trifluoromethyl, methoxy, and chloro groups, makes it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C19H13ClF3NO3 |
|---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-16-10-14(20)8-12-7-11(5-6-27-17(12)16)18(25)24-15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,24,25) |
InChI-Schlüssel |
SIUGXZZNOJRSAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11320620.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11320642.png)

![6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11320647.png)
![2-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11320656.png)
![2-(3-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320661.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11320662.png)
![2-fluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11320669.png)
![N-cyclohexyl-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320670.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11320682.png)
![2,6-Difluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11320685.png)
![7-(4-Hydroxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11320687.png)
![2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide](/img/structure/B11320695.png)
